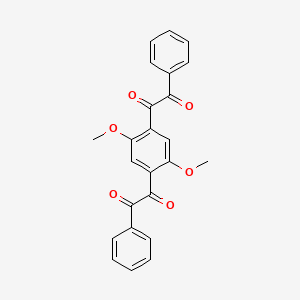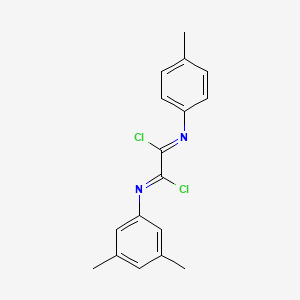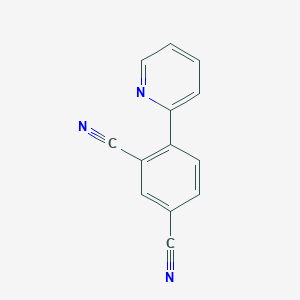![molecular formula C17H27ClN2O8S4 B12529358 1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 659719-40-1](/img/structure/B12529358.png)
1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound featuring an imidazolium core with multiple sulfanylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under controlled conditions.
Introduction of Sulfanylacetyl Groups: The sulfanylacetyl groups are introduced via nucleophilic substitution reactions, where thiol groups react with acyl chlorides to form the desired sulfanylacetyl esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the imidazolium core can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroimidazole Derivatives: Formed from reduction reactions.
Substituted Imidazolium Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride involves:
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium-based compound with different substituents.
Imidazole Derivatives: Compounds such as metronidazole and tinidazole, which also contain the imidazole ring but differ in their functional groups.
Uniqueness
1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its multiple sulfanylacetyl groups, which confer distinct chemical reactivity and potential biological activities compared to other imidazolium compounds .
Properties
CAS No. |
659719-40-1 |
|---|---|
Molecular Formula |
C17H27ClN2O8S4 |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
[3-[3-[2,3-bis[(2-sulfanylacetyl)oxy]propyl]-1,2-dihydroimidazol-1-ium-1-yl]-2-(2-sulfanylacetyl)oxypropyl] 2-sulfanylacetate;chloride |
InChI |
InChI=1S/C17H26N2O8S4.ClH/c20-14(7-28)24-5-12(26-16(22)9-30)3-18-1-2-19(11-18)4-13(27-17(23)10-31)6-25-15(21)8-29;/h1-2,12-13,28-31H,3-11H2;1H |
InChI Key |
WSYPTGXCEZAJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](C=CN1CC(COC(=O)CS)OC(=O)CS)CC(COC(=O)CS)OC(=O)CS.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)

![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)

![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

